molecular formula C17H18FN3O3S2 B2695413 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide CAS No. 2034543-77-4

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide

Cat. No.: B2695413
CAS No.: 2034543-77-4
M. Wt: 395.47
InChI Key: UFYZZWTVEFRYRQ-UHFFFAOYSA-N
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Description

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide (CAS Number 2034543-77-4) is a synthetic small molecule with a molecular formula of C17H18FN3O3S2 and a molecular weight of 395.47 g/mol . This complex compound features a benzothiadiazole 1,1-dioxide core, a fluorinated aromatic ring, and a methylthio-benzamide side chain, contributing to its unique physicochemical properties and research potential . The calculated topological polar surface area is approximately 103 Ų, which can be a relevant factor for permeability studies . Compounds incorporating the 1,2,5-thiadiazole scaffold have been investigated in various research areas, particularly in medicinal chemistry. For instance, related 1,2,3-thiadiazole derivatives have been explored as key components in the development of cephalosporin antibiotics, demonstrating in vitro and in vivo efficacy against Gram-positive and Gram-negative organisms . This suggests the structural motif present in this compound may offer valuable interactions for probing biological systems. Researchers utilize this and similar compounds as chemical tools for hit-to-lead optimization, structure-activity relationship (SAR) studies, and screening against novel biological targets. This product is intended for research and development purposes in a controlled laboratory environment. It is sold on the condition that it will not be used for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming compound identity and purity and for the safe handling and disposal of the product.

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O3S2/c1-20-15-7-6-13(18)11-16(15)21(26(20,23)24)9-8-19-17(22)12-4-3-5-14(10-12)25-2/h3-7,10-11H,8-9H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYZZWTVEFRYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: : The compound is used in synthetic organic chemistry for the development of novel molecules and materials.

  • Biology: : Researchers explore its potential as a biological probe or a therapeutic agent due to its unique chemical properties.

  • Medicine: : Investigations into its pharmacological activity, including potential anti-inflammatory, anti-cancer, or antimicrobial effects.

  • Industry: : Applications in materials science, such as the development of advanced polymers or coatings.

Mechanism of Action: : The compound exerts its effects through interactions with specific molecular targets and pathways. For example:

  • Molecular Targets: : Enzymes, receptors, or other macromolecules that the compound can bind to or modulate.

  • Pathways Involved: : Cellular signaling pathways, metabolic routes, or other biochemical processes influenced by the compound's presence.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Core Heterocyclic Systems
  • Compound 6d (): Contains a nitrobenzo[d]thiazole and 1,3,4-thiadiazole hybrid.
  • Compound 21 (): Features a 1,3,4-thiadiazole ring fused to a hydroxyphenyl group. The absence of the sulfone and methylthio substituents reduces its lipophilicity compared to the target compound .
  • N-{3-(Methylthio)-1-[5-[(2-fluorophenyl)amino]-1,3,4-thiadiazole-2-yl]propyl}-benzamide (): Shares the methylthio and benzamide groups but replaces the benzo[c]thiadiazole core with a simpler 1,3,4-thiadiazole, resulting in lower molecular weight (C19H19FN4OS2 vs. C20H19FN3O3S2 for the target) .
2.2. Substituent Effects
  • Fluorine Position : The 6-fluoro substitution in the target compound mirrors analogs in , where 2-fluorophenyl groups enhance metabolic stability and target affinity .
  • Methylthio Group : The 3-(methylthio)benzamide moiety is structurally analogous to compounds in , where methylthio groups improve solubility and membrane permeability compared to unsubstituted benzamides .

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Formula Melting Point (°C) Key Bioactivity (if available)
Target Compound Benzo[c]thiadiazole-2,2-dioxide 6-Fluoro, 3-methyl, 3-(methylthio)benzamide C20H19FN3O3S2 Not reported Inferred anticancer potential
Compound 6d () Benzo[d]thiazole + 1,3,4-thiadiazole 6-Nitro, ureido linker C20H16N6O4S2 220–227 VEGFR-2 IC50 = 0.89 µM
N-{3-(Methylthio)-1-[5-[(2-fluorophenyl)amino]-... () 1,3,4-Thiadiazole 2-Fluorophenyl, methylthio C19H19FN4OS2 196–201 Antitumor activity (unspecified)

Research Findings and Implications

  • Bioactivity : While direct data for the target compound is unavailable, structurally related 1,3,4-thiadiazoles (–5) show potent VEGFR-2 inhibition (IC50 < 1 µM) and antitumor activity, suggesting similar mechanisms for the target .
  • SAR Insights: The sulfone group in the target compound may reduce off-target toxicity compared to non-sulfonamide analogs (e.g., ), as sulfones are less reactive toward cellular nucleophiles .
  • Synthetic Challenges : The target’s benzo[c]thiadiazole-2,2-dioxide core requires precise cyclization conditions, as seen in , where dimethylsulfamoyl chloride was critical for sulfone formation .

Biological Activity

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(methylthio)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Compound Overview

  • Chemical Structure : The compound contains a benzo[c][1,2,5]thiadiazole core with a fluorinated and methylated structure, which contributes to its biological activity.
  • Molecular Formula : C₁₆H₁₆FN₃O₃S
  • Molecular Weight : 349.4 g/mol
  • CAS Number : 2034398-67-7

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antifungal Activity : Similar compounds with a thiadiazole moiety have shown significant antifungal properties by inhibiting ergosterol biosynthesis. Ergosterol is crucial for fungal cell membrane integrity, and its inhibition leads to cell death. Compounds in this class have demonstrated effectiveness against various Candida species, with minimum inhibitory concentrations (MICs) ranging from 5 µg/mL to 10 µg/mL .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways. For instance, docking studies have suggested that related thiadiazole derivatives inhibit the enzyme 14-α-sterol demethylase, which is vital for ergosterol biosynthesis in fungi .

Research Findings

Recent studies have explored the synthesis and evaluation of thiadiazole derivatives, including this compound. Key findings include:

  • Antifungal Efficacy :
    • Compounds similar to this one showed promising antifungal activity against Candida albicans and other strains.
    • The mechanism involves disrupting ergosterol biosynthesis pathways .
  • Cytotoxicity :
    • Preliminary cytotoxicity assays indicated that some derivatives exhibit potent activity against cancer cell lines.
    • These findings suggest potential applications in cancer therapeutics .

Case Study 1: Antifungal Activity

In a comparative study of various thiadiazole derivatives, the compound exhibited significant antifungal activity against C. albicans, with an MIC comparable to standard antifungal agents like fluconazole. This highlights its potential as a novel antifungal agent in clinical settings.

Case Study 2: Enzyme Interaction

Docking studies revealed that the compound could effectively bind to 14-α-sterol demethylase. This interaction was confirmed through enzyme inhibition assays, showing a dose-dependent response that supports its role as an antifungal agent.

Data Table: Biological Activity Summary

Activity Type Target/Mechanism Efficacy (MIC) Comparative Agents
AntifungalErgosterol biosynthesis inhibition5 - 10 µg/mLFluconazole
CytotoxicCancer cell linesPotent (varies)Standard chemotherapeutics

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to minimize by-products?

The synthesis involves multi-step reactions requiring precise control of:

  • Temperature : Maintain 50–80°C during cyclization to stabilize reactive intermediates and avoid side reactions .
  • Solvent choice : Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilic substitution efficiency at the thiadiazole core .
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to separate impurities, particularly unreacted sulfonamide precursors .

Q. How can structural characterization of this compound be validated using spectroscopic methods?

A tiered analytical approach is recommended:

  • 1H/13C NMR : Confirm the benzothiadiazole core (δ 7.2–8.1 ppm for aromatic protons) and methylthio group (δ 2.5 ppm) .
  • HRMS : Verify molecular weight (calculated for C₁₉H₁₈FN₃O₃S₂: ~443.09 g/mol) with <2 ppm error .
  • IR spectroscopy : Identify sulfone stretching vibrations (1150–1300 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .

Q. What preliminary assays are suitable for screening its biological activity?

Prioritize in vitro enzyme inhibition assays :

  • FAAH inhibition : Use fluorometric assays with palmitoyl-ACPF as a substrate; IC₅₀ values <10 µM suggest therapeutic potential .
  • Cytotoxicity screening : Employ MTT assays on HEK-293 cells to rule out nonspecific toxicity at ≤50 µM .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for its synthetic pathways?

Contradictions in intermediates (e.g., sulfonamide vs. thioamide formation) can be addressed via:

  • DFT calculations : Compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms for fluorination) .
  • MD simulations : Analyze solvent effects on transition states to predict optimal conditions for regioselective substitutions .

Q. What strategies mitigate discrepancies in biological activity data across different assay platforms?

Discrepancies (e.g., IC₅₀ variability in FAAH inhibition) may arise from:

  • Substrate differences : Standardize assays using identical substrates (e.g., anandamide analogs) .
  • Protein purity : Validate enzyme sources via SDS-PAGE and activity normalization .
  • Data normalization : Use positive controls (e.g., URB597 for FAAH) to calibrate inter-lab variability .

Q. How can X-ray crystallography elucidate its binding mode with biological targets?

  • Co-crystallization : Soak FAAH crystals with the compound (5–10 mM in Tris buffer, pH 7.4) .
  • Data collection : Resolve at ≤2.0 Å resolution to map interactions (e.g., hydrogen bonds with Ser241, hydrophobic contacts with Leu404) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield/PurityEvidence Source
Reaction Temperature50–80°CPrevents decomposition
Solvent Polarityε 30–40 (DMF/THF)Enhances nucleophilicity
HPLC Gradient20→80% ACN in 30 minSeparates sulfonamide by-products

Q. Table 2: Biological Assay Comparison

Assay TypeThroughputSensitivityKey Limitation
Fluorometric FAAHHigh1–10 nMFluorescent artifact risks
Radiometric FAAHLow0.1–1 nMRadioactive waste management
MTT CytotoxicityMedium10–100 µMMitochondrial interference

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